
5-フルオロ-3-ホルミル-1H-インドール-2-カルボン酸
説明
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
セロトニン受容体リガンド
この化合物は、セロトニン受容体、特に5-HT6受容体のリガンドの調製のための反応体として役立ちます。 これらのリガンドは、脳内のセロトニンレベルを調節する役割を果たすため、さまざまな神経障害の治療に潜在的な応用があります .
トリプトファンジオキシゲナーゼ阻害剤
これは、トリプトファン代謝に関与する酵素であるトリプトファンジオキシゲナーゼの阻害剤を合成するために使用されます。 この酵素の阻害剤は、トリプトファン代謝ががん細胞でしばしば調節不全になるため、その潜在的な抗がん特性について検討することができます .
抗がん免疫調節剤
この化合物は、抗がん免疫調節剤として有望なピリジルエテニルインドールの作成のための反応体です。 これらの化合物は、免疫系を調節してがん細胞を標的化して破壊することができる可能性があります .
抗菌剤
研究者は、新しい抗菌剤の開発に5-フルオロ-3-ホルミル-1H-インドール-2-カルボン酸を使用しています。 既存の薬剤に対する耐性が高まっているため、新しい抗生物質の必要性は差し迫っています .
HIV-1インテグラーゼ阻害剤
この化合物を含むインドール-2-カルボン酸誘導体は、HIV-1インテグラーゼを効果的に阻害することが判明しています。 この酵素は、HIVウイルスの複製サイクルに不可欠であり、その阻害はウイルスが繁殖するのを防ぐことができます .
抗ウイルス活性
この化合物の誘導体は、幅広いRNAウイルスとDNAウイルスに対する抗ウイルス活性を調査されており、汎用性の高い抗ウイルス剤としての可能性を示しています .
がん治療
インドール誘導体は、生物学的に活性な特性を持つため、がん細胞の治療におけるその応用がますます認識されています。 それらは、さまざまなタイプのがん細胞に対する有効性を研究されています .
電気化学的特性
この化合物は、興味深い電気化学的特性を持つインドールベースのスルホンアミド誘導体を合成するために使用されてきました。 これらの特性は、センサーやその他の電子デバイスの開発に利用できます .
作用機序
Target of Action
It is known that indole derivatives, which include 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, including 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives can have a broad range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against viruses .
生化学分析
Biochemical Properties
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, have been shown to exhibit inhibitory activity against specific enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and inhibit their activity, resulting in reduced production of inflammatory mediators . Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biochemical effects over extended periods, provided that it remains stable .
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may cause toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of specific metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .
Subcellular Localization
The subcellular localization of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
特性
IUPAC Name |
5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOABFLAUHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

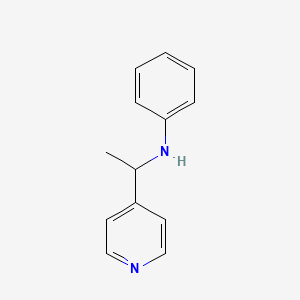
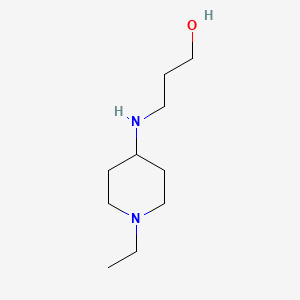
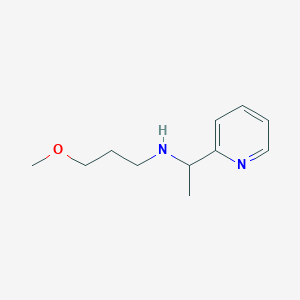
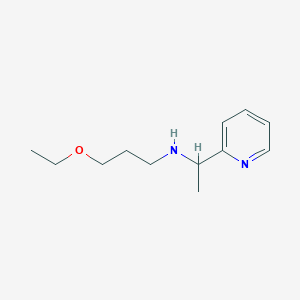

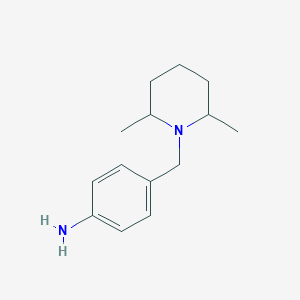
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
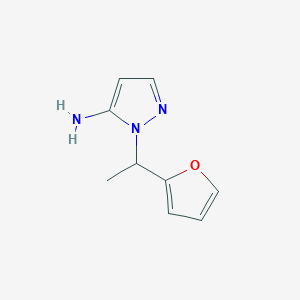


![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
